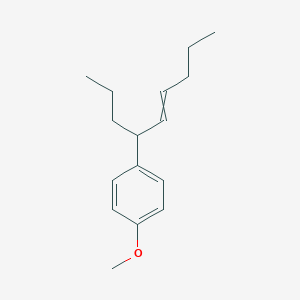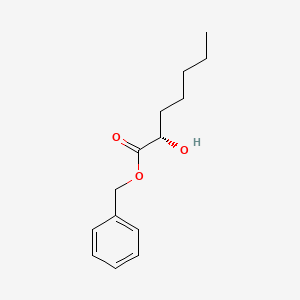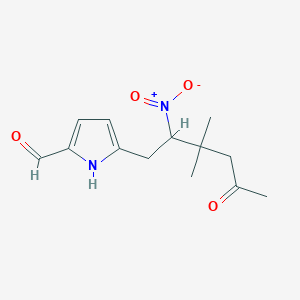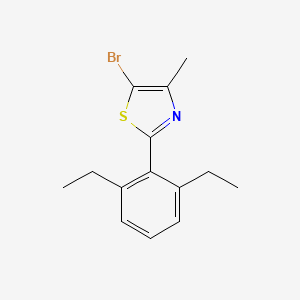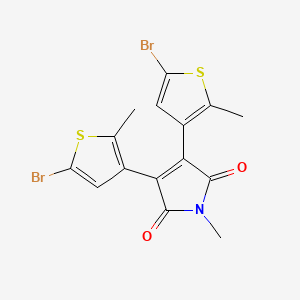methanone CAS No. 922504-26-5](/img/structure/B14198310.png)
[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a phenylmethanone group and a 4-methylbenzene-1-sulfonyl group. Its distinct molecular arrangement makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of piperidine with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonylated piperidine intermediate. This intermediate is then reacted with benzoyl chloride to introduce the phenylmethanone group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
The compound’s structural features make it a candidate for biological studies, particularly in understanding its interactions with biological molecules. Researchers investigate its binding affinity, specificity, and potential as a lead compound for drug development.
Medicine
In medicine, 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone is explored for its potential therapeutic properties. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.
Industry
The compound finds applications in the industrial sector, particularly in the development of specialty chemicals and materials. Its unique properties can be harnessed to create products with specific functionalities, such as catalysts, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s binding to these targets can modulate their activity, leading to desired therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone: shares similarities with other sulfonylated piperidine derivatives and phenylmethanone compounds.
Thiazoles: These compounds have diverse biological activities and are structurally related due to the presence of a heterocyclic ring.
Coumarins: Known for their valuable biological and pharmaceutical properties, coumarins share some structural features with 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone).
Uniqueness
The uniqueness of 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone lies in its specific combination of functional groups and molecular structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
922504-26-5 |
|---|---|
Molekularformel |
C19H21NO3S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C19H21NO3S/c1-15-7-9-18(10-8-15)24(22,23)20-13-11-17(12-14-20)19(21)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3 |
InChI-Schlüssel |
GGNLJBDEELVLIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


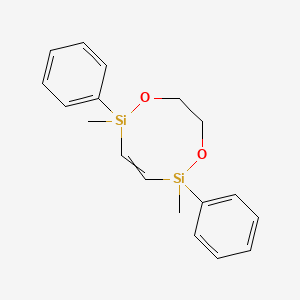
![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)


![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)
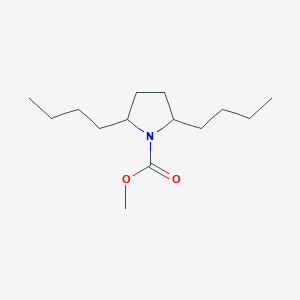
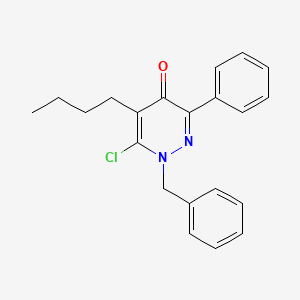
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
